molecular formula C17H23BO2 B565210 (7-Heptylnaphthalen-2-yl)boronic acid CAS No. 1259317-50-4

(7-Heptylnaphthalen-2-yl)boronic acid

Cat. No.: B565210
CAS No.: 1259317-50-4
M. Wt: 270.179
InChI Key: QQCUIJYCCPAJEV-UHFFFAOYSA-N
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Description

(7-Heptylnaphthalen-2-yl)boronic acid is a boronic acid derivative with the molecular formula C17H23BO2 and a molecular weight of 270.17 g/mol. This compound is characterized by a heptyl group attached to the naphthalene ring at the 7th position and a boronic acid group at the 2nd position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Heptylnaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding naphthalene derivative. One common method is the palladium-catalyzed borylation of 7-heptylnaphthalene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(7-Heptylnaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Esterification: Alcohols and acid catalysts (e.g., HCl).

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Alcohols or ketones.

    Esterification: Boronate esters.

Scientific Research Applications

(7-Heptylnaphthalen-2-yl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron interactions.

    Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7-Heptylnaphthalen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group interacts with target molecules, forming stable complexes that can be used for detection or therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

  • (4-Heptylphenyl)boronic acid
  • (4-Octylphenyl)boronic acid
  • (4-Butylphenyl)boronic acid
  • (4-Cyclohexylphenyl)boronic acid

Uniqueness

(7-Heptylnaphthalen-2-yl)boronic acid is unique due to its naphthalene core, which provides distinct electronic and steric properties compared to phenyl-based boronic acids. This uniqueness makes it particularly useful in applications requiring specific interactions and stability.

Properties

IUPAC Name

(7-heptylnaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO2/c1-2-3-4-5-6-7-14-8-9-15-10-11-17(18(19)20)13-16(15)12-14/h8-13,19-20H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCUIJYCCPAJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=CC(=C2)CCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675919
Record name (7-Heptylnaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259317-50-4
Record name (7-Heptylnaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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